(S)-3-(Methoxymethyl)morpholine
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Overview
Description
(S)-3-(Methoxymethyl)morpholine is a chiral morpholine derivative characterized by the presence of a methoxymethyl group at the third position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Methoxymethyl)morpholine typically involves the reaction of morpholine with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction conditions, such as temperature, pH, and reaction time, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Methoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different morpholine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.
Scientific Research Applications
(S)-3-(Methoxymethyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(Methoxymethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the methoxymethyl group.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom.
N-Methylmorpholine-N-oxide: An oxidized form of N-methylmorpholine.
Uniqueness
(S)-3-(Methoxymethyl)morpholine is unique due to its chiral nature and the presence of the methoxymethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where chirality and functionalization are crucial.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S)-3-(methoxymethyl)morpholine |
InChI |
InChI=1S/C6H13NO2/c1-8-4-6-5-9-3-2-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
JSKYPBXAHHTFRT-LURJTMIESA-N |
Isomeric SMILES |
COC[C@H]1COCCN1 |
Canonical SMILES |
COCC1COCCN1 |
Origin of Product |
United States |
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